Stereochemical Differentiation: Racemic Mixture vs. Enantiopure (S)-Form
The target compound (CAS 1251268-90-2) is a racemic mixture, while a closely related enantiopure (S)-enantiomer (CAS 148834-02-0) is also commercially available [1]. The racemic nature is explicitly specified by multiple vendors . This distinction is critical for applications requiring an achiral baseline, such as chiral chromatography method development or the study of stereoselective biological interactions [2].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Racemic mixture |
| Comparator Or Baseline | (S)-Enantiomer (CAS 148834-02-0) |
| Quantified Difference | Racemic vs. enantiopure |
| Conditions | Commercial specification per vendor datasheets |
Why This Matters
Procurement of the racemate is essential for method development and as a control for enantioselective assays, whereas the enantiopure form is required for studies of stereospecific pharmacology.
- [1] ChemSrc. (S)-1-(2-Benzoxazolyl)-2-hydroxymethylpyrrolidine, Product Page, CAS 148834-02-0. View Source
- [2] US Patent 5,594,008. Pyrrolidine derivatives inhibitors of leukotriene biosynthesis. (Claim 1: compounds may be racemic or substantially pure enantiomer). View Source
